7-Amino-2-cyclopropylisoindolin-1-one

Description

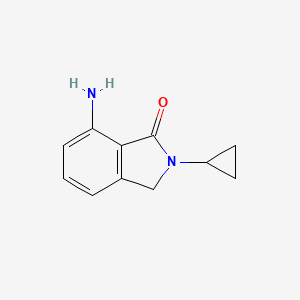

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZYSFJYBGEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Amino 2 Cyclopropylisoindolin 1 One

Established Synthetic Routes to the 7-Amino-2-cyclopropylisoindolin-1-one Core and its Analogues

Traditional synthetic strategies for isoindolinone cores have been refined over the years to improve yield, efficiency, and substrate scope. These established routes, including condensation reactions, multi-step sequences, transition-metal catalysis, and microwave-assisted approaches, form the foundation for accessing compounds like this compound.

Condensation reactions represent a fundamental approach to the isoindolinone core. The synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. organic-chemistry.org In the context of this compound, this would involve the reaction of a suitably substituted precursor, such as 2-formyl-3-nitrobenzoic acid, with cyclopropylamine (B47189). The initial condensation would form an imine, followed by reduction and subsequent intramolecular cyclization (lactamization) to yield the isoindolinone ring. A subsequent reduction of the nitro group would provide the final 7-amino product. Another common approach involves the condensation of primary amines with o-diacylbenzenes. nih.gov The reaction between glyoxal (B1671930) and amines like benzylamine (B48309) or cyclopropylamine to form complex cage structures is another example of this type of condensation. nih.gov

The construction of complex or highly substituted isoindolinones often necessitates multi-step synthetic pathways. These sequences provide the flexibility to introduce specific functional groups at various positions of the scaffold. A common strategy begins with a nucleophilic addition to a starting material like 2-cyanobenzaldehyde, followed by cyclization and rearrangement to form the isoindolinone ring. nih.govacs.org For instance, the synthesis of 3-substituted isoindolin-1-ones has been reported through a two-step procedure that is both economical and produces fair-to-high yields. nih.gov

Another multi-step approach involves the Friedel–Crafts acetylation of a substituted benzene (B151609), followed by degradation to a carboxylic acid, methylation, bromination, and finally lactam formation to yield the isoindolinone building block. nih.gov Such retrosynthetic strategies allow for the planned construction of complex heterocyclic cores from readily available starting materials. chim.it

Palladium-catalyzed reactions have become a powerful and versatile tool for constructing the isoindolinone framework, offering high efficiency and broad functional group tolerance. acs.org These methods often proceed under mild conditions and enable the formation of multiple chemical bonds in a single step.

Key Palladium-Catalyzed Strategies:

Cascade Carbonylation: Fused isoindolinone derivatives can be synthesized through a palladium-catalyzed cascade carbonylation reaction of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes. acs.org This process incorporates two carbonyl groups and forms four carbon-carbon bonds and two carbon-heteroatom bonds in a single operation. acs.org

Domino C–C/C–N Coupling: A ligand-free, palladium-catalyzed domino reaction between amides and isocyanides provides a direct route to diverse isoindolinone derivatives. thieme-connect.comthieme-connect.com This method is often enhanced by microwave irradiation. thieme-connect.comthieme-connect.com

Dehydrogenative C–H Cyclization: Isoindolinones can be formed via an intramolecular dehydrogenative C(sp3)–H amidation. rsc.org This approach uses a Pd/C catalyst and notably does not require a stoichiometric amount of an oxidant. rsc.org

Aminoalkynylation: A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes yields chiral isoindolinone derivatives bearing a quaternary stereocenter. acs.org

| Strategy | Key Reactants | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Cascade Carbonylation | 2-bromo-N-(2-iodophenyl)benzamides, Benzylidenecyclopropanes, CO | Pd₂(dba)₃/dppf | Forms tetracyclic fused isoindolinones; incorporates two CO molecules. | acs.org |

| Domino C–C/C–N Coupling | Amides, Isocyanides | Pd(OAc)₂ (ligand-free) | High stereoselectivity; often microwave-assisted. | thieme-connect.comthieme-connect.com |

| Dehydrogenative C–H Cyclization | 2-benzyl-N-mesylbenzamides | Pd/C | Does not require an external oxidant. | rsc.org |

| Aminoalkynylation | O-phenyl hydroxamic ethers, Terminal alkynes | Palladium with chiral phosphine (B1218219) ligands | Enantioselective synthesis of chiral isoindolinones. | acs.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including isoindolinones. nih.gov This method utilizes dielectric heating to achieve rapid and efficient heat transfer directly to the solvent and reactant molecules. nih.gov The primary advantages over conventional heating include significantly reduced reaction times, improved yields, and often higher product purity. nih.gov

An efficient and environmentally friendly microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives in good yields using water as a green solvent. uobasrah.edu.iq Furthermore, microwave irradiation has been successfully combined with palladium-catalyzed domino reactions to construct diverse isoindolinone derivatives, demonstrating the synergistic potential of these modern synthetic tools. thieme-connect.comthieme-connect.com This approach is noted for its operational simplicity and the ability to generate highly diverse products quickly. thieme-connect.com

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pd-catalyzed Domino C–C/C–N Coupling | Conventional Heating | Several hours | Moderate | thieme-connect.com |

| Microwave (120 °C) | 15 minutes | Good to excellent (e.g., 89%) | thieme-connect.comthieme-connect.com | |

| Three-Component Cascade Reaction | Conventional Heating | Not specified | Good | uobasrah.edu.iq |

| Microwave (Water solvent) | Short time | Good | uobasrah.edu.iq |

Novel Approaches in Isoindolinone Synthesis with Relevance to this compound

Recent advances in synthetic methodology have focused on increasing atom economy and simplifying synthetic pathways through novel activation strategies. These approaches are highly relevant for creating complex isoindolinones like this compound from simpler, non-prefunctionalized starting materials.

Transition metal-catalyzed C-H activation and annulation has become a powerful and straightforward method for constructing polyheterocyclic scaffolds with high atom- and step-economy. nih.gov This strategy involves the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-installed directing or activating groups.

Several transition metals have been employed for this purpose:

Rhodium/Copper Co-catalysis: Isoindolinones can be synthesized from N-methoxy benzamides and saturated ketones through a bimetallic Rh/Cu-cocatalytic system. rsc.org This reaction proceeds via a combination of Cu-catalyzed dehydrogenation of the ketone and Rh-catalyzed direct C-H functionalization. rsc.org

Ruthenium Catalysis: A ruthenium-catalyzed approach merges C-H activation with the strain-release of 1,2-oxazetidines to synthesize a range of structurally diverse isoindolinones from readily available benzoic acids. organic-chemistry.org

Palladium Catalysis: As mentioned previously, palladium catalysts can effect intramolecular dehydrogenative C(sp3)–H amidation to form the isoindolinone ring. rsc.org Another palladium-catalyzed method involves the C-H carbonylation of free primary benzylamines, where the native NH2 group acts as a chelating group, to produce benzolactams under an atmospheric pressure of carbon monoxide. organic-chemistry.org

These C-H activation strategies represent a significant advancement, providing direct and efficient access to the biologically important isoindolinone nucleus. rsc.org

Photoinduced Intramolecular Radical Cyclization Methods for Isoindolinones

Photoinduced intramolecular radical cyclization has emerged as a powerful and environmentally benign strategy for the synthesis of various heterocyclic compounds, including isoindolinones. These methods often proceed under mild conditions, utilizing visible light as a renewable energy source and minimizing the use of harsh reagents.

One prominent approach involves the visible-light-induced N-centered radical intramolecular cyclization of alkenyl amides. nih.gov In this process, a suitably substituted alkenyl amide undergoes a 5-exo or 6-endo cyclization to selectively furnish the isoindolinone core. nih.gov The reaction is typically initiated by a photocatalyst that, upon light absorption, facilitates the formation of an amidyl radical. This radical then attacks the intramolecular alkene moiety, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The choice of photocatalyst, solvent, and light source can significantly influence the reaction efficiency and selectivity. While this method has been demonstrated for a range of isoindolinones, its specific application to the synthesis of this compound would require a precursor bearing the amino and cyclopropyl (B3062369) functionalities at the appropriate positions.

Recent advancements in photoredox catalysis have further expanded the scope of these cyclization reactions, allowing for the synthesis of highly substituted isoindolinones. researchgate.net These methods offer a versatile platform for the introduction of various functional groups onto the isoindolinone scaffold, which is crucial for tuning the properties of the final molecule.

Reaction Mechanisms in the Synthesis and Derivatization of Isoindolinone Systems

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of isoindolinone systems is paramount for the rational design of efficient and selective synthetic routes.

Mechanistic Investigations of Key Bond-Forming Reactions (e.g., Cyclization, Reductions)

The formation of the isoindolinone core often relies on a key intramolecular cyclization step. Palladium-catalyzed dehydrogenative C-H cyclization of N-substituted benzamides represents a well-studied and efficient method. nih.gov Mechanistic studies of this reaction suggest a pathway initiated by the coordination of the amide's nitrogen atom to the palladium catalyst. nih.gov This is followed by the insertion of the palladium into a benzylic C(sp³)–H bond, forming a six-membered palladacycle intermediate. nih.gov Subsequent reductive elimination leads to the formation of the isoindolinone ring and regeneration of the active catalyst. nih.gov The reaction can often proceed without the need for an external oxidant, with the formation of hydrogen gas as a byproduct. nih.gov

The reduction of the isoindolinone carbonyl group is a key transformation for accessing the corresponding isoindoline (B1297411) derivatives. This reduction can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov The mechanism of this reaction involves the nucleophilic attack of a hydride ion from the LiAlH₄ to the electrophilic carbonyl carbon. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the hydroxyl group, which in the case of complete reduction to the amine, is further reduced.

Stereochemical Control in Synthetic Pathways for Isoindolinone Derivatives

The control of stereochemistry is a critical aspect in the synthesis of isoindolinone derivatives, as the biological activity of these compounds can be highly dependent on their three-dimensional structure. Several strategies have been developed to achieve stereoselective synthesis of chiral isoindolinones.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. For instance, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. researchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral isoindolinones. This involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to induce enantioselectivity in the reaction. Rhodium(I) catalysts with chiral diene ligands have been successfully employed in the asymmetric arylation of 2-halo-aryltosylimines, which can then undergo intramolecular aminocarbonylation to yield chiral isoindolinones with high enantiomeric excess. researchgate.net Phase-transfer catalysis has also been utilized for the enantioselective synthesis of 3-substituted isoindolinones via intramolecular aza-Michael reactions. thieme-connect.de

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new derivatives with enhanced properties. Derivatization can be targeted at the amino moiety or the isoindolinone ring system.

Functionalization at the Amino Moiety (Position 7)

The amino group at the 7-position of the isoindolinone ring is a versatile handle for a wide range of chemical transformations. Standard methods for the derivatization of primary amines can be readily applied. For instance, acylation with acyl chlorides or anhydrides in the presence of a base can be used to introduce various acyl groups. This allows for the modulation of the electronic properties and steric bulk at this position.

Furthermore, the amino group can be subjected to sulfonylation, alkylation, or arylation reactions to introduce a diverse array of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the parent molecule. The choice of derivatization strategy will depend on the desired properties of the final compound.

Substitutions on the Isoindolinone Ring System

In addition to the amino group, the isoindolinone ring system itself can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce substituents onto the benzene ring. researchgate.net The position of substitution will be directed by the existing amino and lactam functionalities. The amino group is a strong activating group and an ortho-, para-director, while the lactam is a deactivating group. Therefore, electrophilic substitution is likely to occur at the positions ortho and para to the amino group.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide a powerful tool for the introduction of a wide variety of substituents onto the aromatic ring. nih.gov These reactions typically require the pre-functionalization of the ring with a halide or triflate group. The resulting biaryl, alkenyl, or alkynyl substituted isoindolinones can exhibit significantly altered biological and photophysical properties.

Due to a lack of specific research data on the chemical transformations of the N-cyclopropyl substituent of this compound in the provided search results, the following section cannot be generated at this time. Further research is required to detail the specific methodologies and outcomes of alterations to this part of the molecule.

Structure Activity Relationship Sar Investigations of 7 Amino 2 Cyclopropylisoindolin 1 One and Its Analogues

Principles of SAR Analysis in Isoindolinone Chemistry

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For the isoindolinone class of compounds, SAR studies involve systematically modifying the core scaffold and observing the resulting changes in a specific biological endpoint, such as enzyme inhibition or cellular potency. researchgate.net

The primary goals of SAR in this context are:

Identification of the Pharmacophore: Determining the essential structural features and their spatial arrangement required for biological activity.

Optimization of Activity: Enhancing the desired biological effect by introducing favorable substituents.

Improvement of Drug-like Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

For isoindolinone derivatives, the core itself is a critical pharmacophoric element. researchgate.net SAR exploration typically involves making substitutions at various positions on the bicyclic ring system. Key areas of modification include the nitrogen atom of the lactam (position 2), the aromatic ring (positions 4, 5, 6, and 7), and the methylene (B1212753) group at position 3. By synthesizing and testing a library of analogues, researchers can build a comprehensive understanding of how different functional groups influence the molecule's interaction with its biological target.

Identification of Key Pharmacophoric Elements in 7-Amino-2-cyclopropylisoindolin-1-one Analogues

The pharmacophore of a drug molecule represents the key features responsible for its biological activity. For this compound and its analogues, which are often investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), the pharmacophore consists of several critical elements. nih.gov

The isoindolin-1-one (B1195906) core acts as a scaffold, positioning the other functional groups in the correct orientation to bind within the active site of the target enzyme. The lactam carbonyl group is a key hydrogen bond acceptor. The aromatic ring can engage in pi-stacking or hydrophobic interactions with amino acid residues in the target protein.

The primary pharmacophoric elements for this class of compounds generally include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the isoindolinone lactam ring.

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the isoindolinone core.

A Hydrogen Bond Donor: The amino group at position 7 is crucial for forming specific interactions with the target.

A Hydrophobic Pocket Binder: The cyclopropyl (B3062369) group at position 2 is positioned to interact with hydrophobic regions of the enzyme's active site.

The spatial arrangement of these features is critical. The rigid isoindolinone scaffold ensures that the donor and acceptor groups are held in a specific conformation, which is essential for high-affinity binding.

Impact of Substituent Variations on Biological Activity Profiles

Systematic modification of the this compound structure has provided insights into the role of each component.

The 7-amino group is a critical determinant of activity in many isoindolinone-based inhibitors. In related bicyclic lactams, such as 7-amino-3,4-dihydro-1H-quinolin-2-one, this amino group is vital for potent inhibition of certain enzymes like carbonic anhydrases. nih.govunifi.it Its primary role is to act as a hydrogen bond donor, forming a key interaction with the target protein.

Table 1: Postulated Impact of Substitutions at Position 7 This table is based on general medicinal chemistry principles, as specific experimental data for this exact scaffold is limited.

| R at Position 7 | Expected Hydrogen Bonding | Predicted Impact on Activity |

|---|---|---|

| -NH₂ (Amino) | Strong Donor | Potentially high activity |

| -NH(CH₃) | Reduced Donor Capacity | Likely reduced activity |

| -N(CH₃)₂ | No Donor Capacity | Likely significant loss of activity |

| -NHC(O)CH₃ | Weak Donor, Increased Steric Bulk | Likely reduced activity |

The N-cyclopropyl group serves multiple functions in drug design. It provides a degree of conformational constraint and introduces a three-dimensional character to the molecule. This can enhance binding affinity by promoting a more favorable conformation for interaction with the target. Furthermore, the cyclopropyl group is often used to block metabolic pathways. Its strained ring system makes the adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.

Modification of this group would likely have a profound effect on activity. Replacing the cyclopropyl ring with other small alkyl groups (e.g., methyl, ethyl) or larger, more flexible groups would alter the molecule's shape and its ability to fit into the hydrophobic pocket of the target. While direct SAR data is scarce, studies on other N-substituted isoindolinones show that the nature of the substituent at this position is critical for potency. researchgate.net

Table 2: Postulated Impact of Substitutions at Position 2 This table is based on general medicinal chemistry principles, as specific experimental data for this exact scaffold is limited.

| R at Position 2 | Key Feature | Predicted Impact on Activity |

|---|---|---|

| Cyclopropyl | Rigid, Hydrophobic | Potentially optimal for binding and metabolism |

| Methyl | Smaller, Hydrophobic | May not fill hydrophobic pocket effectively |

| Isopropyl | Bulkier, Hydrophobic | May introduce steric clash |

| Phenyl | Aromatic, Bulky | Drastically alters conformation and properties |

While the primary focus is often on positions 2 and 7, substitutions on the aromatic part of the isoindolinone core (positions 4, 5, and 6) can also modulate activity and properties. For instance, introducing small electron-withdrawing groups like fluorine can alter the electronic properties of the aromatic ring and potentially improve metabolic stability or cell permeability. In broader studies of isoindolinone and indolin-2-one derivatives, such substitutions have been shown to fine-tune the biological activity profile. nih.gov However, these positions are generally considered less critical for direct binding interactions compared to the 7-amino group in this specific chemical series.

Stereochemical Implications in Isoindolinone SAR Studies

While this compound itself is achiral, the introduction of substituents at position 3 of the isoindolinone ring can create a chiral center. In such cases, the stereochemistry becomes a critical factor in determining biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For isoindolinone analogues that are chiral, the absolute configuration (R or S) at the stereocenter dictates the precise three-dimensional orientation of the substituents. One enantiomer will typically position its key interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) in the optimal geometry to bind to the target, resulting in higher affinity and potency. The other enantiomer, or eutomer, may bind much more weakly or not at all. Therefore, in the development of any chiral isoindolinone analogues, the synthesis and evaluation of individual enantiomers are essential steps in the SAR investigation.

Rational Design Principles for Novel Isoindolinone Derivatives

The rational design of novel isoindolinone derivatives, including analogues of this compound, is heavily guided by the principles of structure-activity relationships (SAR) to optimize their therapeutic potential. A primary focus of these design efforts has been the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. mdpi.comnih.gov The core strategy involves creating molecules that mimic the nicotinamide (B372718) portion of the NAD+ substrate, thereby competitively binding to the enzyme's catalytic domain. nih.gov

A modular design approach is often employed, dissecting the molecule into key components: a core scaffold, a linker, and peripheral functionalities that can be systematically modified. For isoindolinone-based PARP inhibitors, the isoindolinone core serves as a bioisostere for the phthalazinone nucleus found in established inhibitors like Olaparib. nih.govresearchgate.net The design process aims to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key rational design principles for this class of compounds include:

Mimicking the Nicotinamide Pharmacophore : The fundamental design principle is the creation of a structural motif that can occupy the nicotinamide-binding (NI) site of the PARP enzyme. The isoindolinone scaffold is well-suited for this, as its lactam structure can form crucial hydrogen bonds with key amino acid residues in the active site, such as Gly863 and Ser904. nih.gov

Exploiting the Adenine-Ribose Binding Site : To enhance potency and selectivity, derivatives are often designed to extend from the NI site into the adjacent adenine-ribose (AD) binding site. mdpi.com This can lead to additional favorable interactions, such as π-π stacking with residues like Tyr907 and Tyr896, which can significantly increase inhibitory activity. nih.gov

Introduction of Basic Amine Functionality : SAR studies on various series of PARP inhibitors have revealed a consistent trend where the inclusion of a basic amino group enhances potency. researchgate.net This is often attributed to the formation of additional ionic or hydrogen bond interactions within the enzyme's active site. The 7-amino group on the target compound is consistent with this design principle.

Modulation of Physicochemical Properties : Modifications to the isoindolinone core and its substituents are made to optimize drug-like properties. For instance, the cyclopropyl group at the 2-position of this compound likely serves to modulate lipophilicity and metabolic stability, which are critical for oral bioavailability and a favorable pharmacokinetic profile.

The following data tables, derived from research on analogous PARP inhibitors, illustrate these design principles in practice.

Table 1: SAR of Isoindolinone Analogues as PARP-1 Inhibitors

This table showcases how modifications to the core scaffold and its substituents influence PARP-1 inhibitory activity. The data is based on quinazolinone derivatives, which are bioisosteres of the isoindolinone scaffold.

| Compound | Scaffold | R Group | PARP-1 IC50 (nM) |

| Olaparib (Reference) | Phthalazinone | (CH2)3-N-Cyclopropyl | 27.89 |

| 12a | Quinazolinone | 4-Fluorobenzyl | 45.21 |

| 12c | Quinazolinone | 3,4-Difluorobenzyl | 30.38 |

Data sourced from studies on quinazolinone-based PARP-1 inhibitors. rsc.org

The data indicates that replacing the phthalazinone core of Olaparib with a quinazolinone scaffold can maintain potent PARP-1 inhibition. rsc.org Furthermore, substitutions on the appended benzyl (B1604629) ring, such as the introduction of fluorine atoms, can fine-tune the inhibitory concentration. Compound 12c , with a 3,4-difluorobenzyl group, demonstrates potency comparable to the reference drug Olaparib. rsc.org

Table 2: Impact of Core Scaffold Modification on PARP-1 Inhibition

This table compares different core scaffolds designed as isosteres of Olaparib's phthalazinone nucleus, demonstrating the viability of various heterocyclic systems in maintaining high-affinity binding.

| Compound | Core Scaffold | Tail Moiety | PARP-1 IC50 (nM) |

| Olaparib (Reference) | Phthalazinone | Piperazine-cyclopropylcarboxamide | 34 |

| 8a | Pyridopyridazinone | Piperazine-cyclopropylcarboxamide | 36 |

| 8e | Pyridopyridazinone | Piperazine-phenyl | 58 |

Data sourced from research on pyridopyridazinone-based PARP-1 inhibitors. nih.gov

As shown, a pyridopyridazinone scaffold (8a ) can effectively replace the phthalazinone core of Olaparib, yielding a compound with nearly identical inhibitory potency. nih.gov This highlights the success of the bioisosteric replacement strategy in rational drug design. The data also illustrates the importance of the "tail" moiety, as replacing the cyclopropylcarboxamide with a simple phenyl group (8e ) leads to a modest decrease in activity. nih.gov

These examples of rational design underscore the systematic approach taken to discover and optimize novel isoindolinone derivatives. By carefully considering the interactions between the inhibitor and the target enzyme's active site, and by making strategic modifications to the molecular structure, researchers can develop compounds with high potency and potentially improved therapeutic profiles.

Biological Target Identification and Mechanistic Elucidation Pertaining to 7 Amino 2 Cyclopropylisoindolin 1 One

Methodologies for Biological Target Identification of Small Molecules

The identification of a small molecule's biological target is a key challenge in modern chemical biology and drug discovery. The journey from a hit compound identified in a screen to a well-understood molecular probe or drug candidate is underpinned by the successful deconvolution of its mechanism of action. A multi-faceted approach, often combining direct biochemical methods, genetic interaction studies, and computational inference, is typically required to fully characterize the on- and off-target effects of a small molecule.

Phenotypic screening represents a powerful strategy in the discovery of bioactive small molecules by focusing on their effects on cellular or organismal phenotypes, without prior knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class medicines as it interrogates the compound's activity in a complex, physiologically relevant biological system.

The process begins with high-throughput screening (HTS) where large libraries of small molecules are tested for their ability to induce a desired phenotypic change in a chosen biological model, such as cultured cells or whole organisms. These changes can range from cell death in cancer lines and inhibition of viral replication to more subtle alterations in cell morphology, protein localization, or the activation of specific signaling pathways. The key advantage of this method is its unbiased nature; it can uncover compounds that work through novel mechanisms of action that would not have been predicted by target-based approaches.

Once a "hit" compound is identified, the major challenge lies in the subsequent identification of its molecular target(s), a process often referred to as target deconvolution. This step is crucial for understanding the compound's mechanism of action, optimizing its potency and selectivity, and predicting potential side effects.

Affinity-based proteomic strategies are direct biochemical methods designed to identify the specific protein targets that physically interact with a small molecule. These techniques leverage the binding affinity between the small molecule (ligand) and its protein target to isolate and subsequently identify the protein from a complex biological sample, such as a cell lysate.

A common method is affinity chromatography , where the small molecule is immobilized on a solid support, such as a bead. This "bait" is then incubated with a cellular protein mixture. Proteins that bind to the small molecule are captured on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

Another powerful technique is activity-based protein profiling (ABPP) . This method uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a small molecule inhibitor can reveal its targets.

More recent advancements include methods like drug affinity responsive target stability (DARTS) , which relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to degradation by proteases. Changes in protein stability in the presence of the small molecule can be detected by analyzing protein levels, thus identifying the target.

These affinity-based methods provide direct physical evidence of a ligand-protein interaction, making them a cornerstone of target identification.

Genetic interaction studies offer a powerful and unbiased way to identify the biological targets of small molecules by observing how genetic perturbations affect a cell's sensitivity to a compound. The underlying principle is that if a gene's product is the target of a drug, then altering the expression or function of that gene should impact the drug's efficacy.

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology has revolutionized this field. CRISPR-based screening, particularly using genome-wide CRISPR knockout (KO), activation (CRISPRa), or interference (CRISPRi) libraries, allows for the systematic perturbation of nearly every gene in the genome.

In a typical CRISPR screen for drug target identification, a library of cells, each with a different gene knocked out, is treated with the small molecule of interest. Cells in which the drug's target has been knocked out may become resistant to the compound's effects. Conversely, knocking out a gene that confers resistance may sensitize the cells. By sequencing the guide RNAs (gRNAs) present in the resistant or sensitized cell populations, the genes that modulate the drug's activity can be identified. These genes often represent the direct target or key components of the pathway in which the target functions.

This approach is particularly advantageous as it does not require any modification of the small molecule and can be performed in a high-throughput manner, providing a wealth of information about the compound's mechanism of action and potential resistance mechanisms.

Computational and bioinformatics approaches play an increasingly vital role in predicting the potential biological targets of small molecules, often before any wet lab experiments are conducted. These in silico methods leverage the vast amounts of existing biological and chemical data to generate hypotheses about ligand-target interactions.

These approaches can be broadly categorized into two types:

Ligand-based methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of a query compound to databases of molecules with known targets, potential targets can be inferred. Techniques like 2D chemical similarity searching and pharmacophore modeling are common examples.

Structure-based methods: When the three-dimensional structure of a potential protein target is known, structure-based methods like molecular docking can be used. Docking algorithms predict the preferred orientation of a ligand when bound to a protein and estimate the binding affinity. This can be used to screen a small molecule against a panel of known protein structures to identify potential binding partners.

Machine learning and artificial intelligence (AI) are also making significant contributions by developing predictive models trained on large datasets of known drug-target interactions. These models can identify complex patterns and relationships between chemical structures and their biological targets, enabling the prediction of targets for novel compounds with greater accuracy.

These computational methods are invaluable for prioritizing experimental efforts, rationalizing observed activities, and identifying potential off-target effects.

Identification of Specific Biological Targets for 7-Amino-2-cyclopropylisoindolin-1-one and Related Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Research into this class of molecules has revealed that they can be potent and selective inhibitors of several important biological targets, particularly protein kinases.

Recent studies and patent literature have highlighted the potential of isoindolinone derivatives as inhibitors of key signaling proteins involved in cancer and immunology. Among the targets identified for this scaffold are the receptor tyrosine kinase Axl, the E3 ubiquitin ligase Cbl-b, and the transcription factor STAT3.

Cbl-b Inhibition: The Casitas B-lineage lymphoma-b (Cbl-b) protein is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. google.com Inhibition of Cbl-b is expected to enhance the immune response against tumors. Several research efforts have focused on developing small molecule inhibitors of Cbl-b, with the isoindolinone core being a prominent scaffold. tandfonline.com For instance, a series of γ-lactams based on the isoindoline-1-one core have been investigated for their Cbl-b inhibitory activity. tandfonline.com These compounds are designed to interfere with the function of Cbl-b, thereby promoting T-cell-mediated anti-tumor activity. google.com Some isoindolinone-based inhibitors have been shown to bind at the interface between the TKB domain and the LHR domain of Cbl-b. acs.org

Axl Kinase Inhibition: Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor development, survival, and resistance to chemotherapy. nih.gov Consequently, Axl is a significant target for cancer therapy. While direct inhibition data for this compound on Axl is not prominently available in the reviewed literature, related heterocyclic scaffolds have been successfully developed as potent Axl inhibitors. For example, a series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent dual inhibitors of Axl and Mer kinases, with some compounds exhibiting IC50 values in the low nanomolar range for Axl. nih.govnih.gov The general strategy of targeting the ATP-binding site of kinases is applicable to Axl, and the isoindolinone scaffold represents a potential starting point for the design of such inhibitors.

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. nih.govmdpi.com The SH2 domain of STAT3 is a critical region for its dimerization and subsequent activation, making it a prime target for inhibitor development. frontiersin.org Various small molecules have been developed to target this domain. For example, novel inhibitors have been identified that directly target the STAT3 SH2 domain, disrupting STAT3 dimerization and inhibiting its transcriptional activity. frontiersin.org While specific isoindolinone derivatives as STAT3 inhibitors are an active area of research, the core principle involves designing molecules that can effectively bind to the SH2 domain and prevent the protein-protein interactions necessary for STAT3 function.

Table of Kinase Inhibition Data for Representative Scaffolds

| Compound Series | Target Kinase | Representative IC50 (nM) | Reference |

|---|---|---|---|

| Arylpyridones | Cbl-b | 30 | acs.org |

| 7-aryl-2-anilino-pyrrolopyrimidines | Axl | 16 | nih.govnih.gov |

| 7-aryl-2-anilino-pyrrolopyrimidines | Mer | 2 | nih.govnih.gov |

| Shikonin Derivatives | STAT3 | - | nih.gov |

| Delavatine A Stereoisomers | STAT3 (SH2 Domain) | - | frontiersin.org |

Note: The table presents data for compound classes related to or targeting the kinases of interest, as specific data for this compound was not available in the cited literature.

Enzyme Modulation and Inhibition Kinetics

While specific kinetic data for this compound is not extensively detailed in the public domain, the broader class of isoindolinone derivatives has been noted for their interaction with various enzymes. Research on similar heterocyclic compounds suggests that they can act as modulators of enzyme activity, often through competitive or non-competitive inhibition. For instance, studies on related structures have indicated potential interactions with kinases or proteases, though direct evidence for this compound is pending further investigation. The cyclopropyl (B3062369) group, in particular, may contribute to the specificity and affinity of binding within enzyme active sites.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. For this compound, this involves a multi-faceted approach combining biochemical, cellular, and biophysical analyses.

To decipher the mechanism of action, researchers typically employ a battery of in vitro biochemical assays. This would involve testing this compound against a panel of purified enzymes to identify direct targets. For example, kinase activity assays could reveal inhibitory effects on specific signaling pathways. Furthermore, pathway analysis using reconstituted biological systems can help to pinpoint the precise step at which the compound interferes with a biochemical cascade.

Cell-based assays are crucial for understanding how a compound affects cellular functions. Treatment of various cell lines with this compound would allow for the profiling of its effects on cell viability, proliferation, and apoptosis. Advanced techniques such as transcriptomics and proteomics could then be used to identify changes in gene and protein expression, providing a comprehensive view of the modulated signaling pathways. For instance, alterations in the phosphorylation status of key signaling proteins could indicate interference with pathways such as the MAPK or PI3K/Akt pathways.

Characterizing the direct physical interaction between this compound and its biological target is essential for understanding its mechanism. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity (Kd), stoichiometry, and the thermodynamics of the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity. Computational modeling and docking studies can further complement these experimental approaches by predicting the binding mode of the compound within the active site of its target protein.

Computational and Theoretical Chemistry Applications in 7 Amino 2 Cyclopropylisoindolin 1 One Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques for predicting how a ligand, such as 7-Amino-2-cyclopropylisoindolin-1-one, might bind to a biological target, typically a protein. This approach is crucial for virtual screening and understanding the structural basis of inhibitory activity. nih.gov

Protein-Ligand Complex Generation and Optimization

The initial step in molecular docking involves generating a three-dimensional model of the protein-ligand complex. This process begins with obtaining the 3D structures of both the target protein, often from databases like the Protein Data Bank (PDB), and the ligand. researchgate.net For a molecule like this compound, the structure can be built and optimized using computational chemistry software.

Docking algorithms, implemented in software such as AutoDock, Glide, and GOLD, then systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding site. hilarispublisher.com These programs employ scoring functions to evaluate the fitness of each pose, considering factors like shape complementarity and electrostatic interactions. hilarispublisher.com The result is a set of predicted binding poses, ranked by their calculated binding affinity. semanticscholar.org

Following the initial docking, the resulting protein-ligand complexes often undergo further refinement and optimization. This can involve energy minimization steps using molecular mechanics force fields to relieve any steric clashes and optimize intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This ensures that the final predicted complex is in a low-energy, physically realistic state.

Binding Affinity Prediction Methodologies

A primary goal of molecular docking is to predict the binding affinity, which correlates with the ligand's potency (e.g., IC50 value). The scoring functions used in docking are a key component of this prediction. hilarispublisher.comnih.gov These functions can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These methods calculate the binding energy by summing up van der Waals and electrostatic interaction energies between the protein and the ligand.

Empirical Scoring Functions: These functions are derived from fitting experimental binding data of known protein-ligand complexes. They use weighted terms for various types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and entropic penalties. researchgate.net

Knowledge-Based Scoring Functions: These are statistical potentials derived from the frequencies of atom-pair contacts observed in large databases of protein-ligand crystal structures. arxiv.org

In studies involving isoindolinone derivatives, docking has been successfully used to predict binding affinities and modes of interaction with various targets, including Cyclin-dependent kinase 7 (CDK7) and urease. nih.govsemanticscholar.org For instance, a virtual screening of an isoindolinone library against CDK7 identified compounds with predicted binding affinities as strong as -10.1 kcal/mol. nih.gov

| Software/Tool | Methodology | Application Example | Reference |

|---|---|---|---|

| GROMACS | Molecular Dynamics Simulation | Studying the stability of isoindolinone-CDK7 complexes. | nih.gov |

| AutoDock | Molecular Docking | Predicting binding poses of ligands in a protein's active site. | hilarispublisher.com |

| Glide | Molecular Docking | High-throughput virtual screening and binding affinity prediction. | hilarispublisher.com |

| GOLD | Molecular Docking | Flexible ligand docking and virtual screening. | hilarispublisher.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like this compound. These methods are invaluable for analyzing chemical bonding, reactivity, and aromaticity. acs.orgnih.gov

Analysis of Aromaticity and Electronic Properties of the Isoindolinone Core

The isoindolinone core is a planar, aromatic ring system that plays a crucial role in the molecule's interaction with biological targets. nih.gov DFT calculations can be used to investigate the electronic structure and aromaticity of this core. acs.orgsemanticscholar.org

Key electronic properties that are often calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and intramolecular charge transfer possibilities. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. nih.gov

Aromaticity Indices: Methods like the Nucleus-Independent Chemical Shift (NICS) are used to quantify the degree of aromaticity in the ring system. arxiv.org Aromaticity contributes significantly to the stability and binding characteristics of the isoindolinone scaffold. nih.gov

Studies on related isoindoline-1,3-diones have utilized DFT to investigate their molecular and electronic properties, correlating these with their observed biological activities. acs.org

Prediction of Reaction Pathways and Transition States in Synthesis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. For the synthesis of isoindolinones, QC methods can be used to model the reaction pathways, identify intermediate structures, and calculate the energies of transition states. nih.govresearchgate.netorganic-chemistry.org

By calculating the activation energy barriers for different potential pathways, chemists can predict the most likely reaction mechanism and optimize reaction conditions (e.g., temperature, catalyst) to improve yields and selectivity. This is particularly useful for complex, multi-step syntheses or for designing novel synthetic strategies. For example, computational studies have been used to understand the role of catalysts in C-H functionalization reactions to form the isoindolinone ring system. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While molecular docking provides a static picture of the protein-ligand complex, Molecular Dynamics (MD) simulations offer a dynamic view. hilarispublisher.com MD simulations model the movements of atoms and molecules over time, providing insights into the flexibility of the complex, the stability of the binding pose, and the role of solvent molecules. nih.govresearchgate.net

In the context of this compound, MD simulations are performed on the docked protein-ligand complex in a simulated aqueous environment. The simulation trajectory, typically spanning nanoseconds to microseconds, reveals how the ligand and protein adapt to each other. nih.gov

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD profile suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov In simulations of isoindolinone-CDK7 complexes, ligand RMSD values were found to be within a stable range of 1.0–3.0 Å. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. High fluctuations in the binding site residues can indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and crucial interactions for binding stability.

MD simulations on isoindolinone derivatives have confirmed the stability of docked poses and provided a more rigorous evaluation of the binding interactions, complementing the findings from molecular docking. nih.govnih.gov

| Analysis Type | Parameter | Significance | Typical Findings for Isoindolinones |

|---|---|---|---|

| Molecular Docking | Binding Affinity (kcal/mol) | Predicts the strength of ligand-target interaction. | -7.0 to -10.1 kcal/mol for potent inhibitors. nih.gov |

| Quantum Chemistry (DFT) | HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability. | Used to correlate electronic structure with bioactivity. nih.gov |

| Molecular Dynamics | RMSD (Å) | Measures the stability of the protein-ligand complex over time. | Stable ligand RMSD values typically below 3.0 Å. nih.govnih.gov |

| Molecular Dynamics | Hydrogen Bond Occupancy (%) | Identifies key stable hydrogen bonding interactions. | Highlights critical residues for ligand binding. nih.gov |

Ligand Dynamics in Solution and Protein Binding Pockets

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. These simulations can provide a detailed understanding of how a ligand like this compound might behave in a physiological environment, such as in aqueous solution or when bound to a protein.

In the context of isoindolinone derivatives, MD simulations have been instrumental in validating the stability of ligand-protein complexes identified through molecular docking. tandfonline.com For instance, simulations of isoindolinone derivatives bound to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been used to assess the stability of the docked poses. mdpi.com Key metrics such as the root mean square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD profile over an extended simulation time (e.g., 100 nanoseconds) suggests that the ligand remains in a stable conformation within the binding pocket. nih.gov

Furthermore, MD simulations can elucidate the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic contacts. researchgate.net By analyzing the occupancy of hydrogen bonds over the simulation trajectory, researchers can identify the key amino acid residues responsible for anchoring the ligand. nih.gov This detailed understanding of the dynamic interactions is crucial for the rational design of more potent and selective inhibitors. For this compound, MD simulations could be employed to predict its binding stability and interaction patterns with various potential protein targets, thereby guiding its development as a therapeutic agent.

| Isoindolinone Derivative Class | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine and isoindoline (B1297411) derivatives | DPP8 | Molecular Dynamics (MD) Simulations | Validated docking results and provided stable ligand conformations. | tandfonline.com |

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Molecular Dynamics (MD) Simulations | Confirmed the formation of stable ligand-protein complexes. | mdpi.com |

| Library of 48 isoindolinones | CDK7 | Molecular Dynamics (MD) Simulation (100 ns) | Examined ligand root mean square deviation and hydrogen bonding occupancy. | nih.gov |

Conformational Ensemble Analysis of Isoindolinone Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis involves the study of the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. A molecule exists as an ensemble of different conformations, and identifying the low-energy, biologically active conformation is a key aspect of drug design.

For isoindolinone derivatives, computational methods such as Density Functional Theory (DFT) are employed to investigate their molecular and electronic properties, which are dependent on their conformation. acs.orgacs.org DFT calculations can be used to optimize the geometry of the molecule and determine its most stable conformation. nih.gov These studies often explore the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the reactivity of the molecule. nih.gov

While comprehensive conformational ensemble analyses of isoindolinone derivatives are not always the primary focus of the cited studies, the importance of ligand conformation is implicitly acknowledged in molecular docking and dynamics simulations. tandfonline.com During these simulations, the ligand is allowed to adopt different conformations within the binding site, and the resulting interactions are evaluated. The ability of this compound to adopt a specific conformation that is complementary to the binding site of a target protein will be a critical determinant of its biological activity. A thorough conformational analysis of this compound in different environments (e.g., in vacuum, water, and a non-polar solvent) would be a valuable first step in understanding its potential as a drug candidate.

| Isoindolinone Derivative | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives | Density Functional Theory (DFT) | Investigated molecular and electronic properties, and reactivity. | acs.orgacs.org |

| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | Density Functional Theory (DFT) | HOMO is over the substituted aromatic ring, LUMO is mainly over the indole (B1671886) side. | nih.gov |

| Library of 48 isoindolinones | Density Functional Theory (DFT) | Showed high values of global softness and low values of global hardness, indicating chemically reactive molecules. | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as virtual screening. nih.gov

In the context of isoindolinone derivatives, pharmacophore modeling has been successfully applied to design new inhibitors for various protein targets. For example, pharmacophore models for dipeptidyl peptidase 8 (DPP8) inhibitors have been generated based on the crystal structure of the protein in complex with known inhibitors. tandfonline.com These models typically include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts. tandfonline.com The generated pharmacophore model can then be used to screen compound libraries to identify new isoindolinone-based scaffolds with potential inhibitory activity. tandfonline.com

Virtual screening campaigns based on the isoindolinone scaffold have been conducted to identify potential inhibitors for targets such as the MNK2 kinase, which is implicated in cancer. researchgate.net In such studies, a library of isoindolinone compounds is docked into the active site of the target protein, and the binding affinities are calculated to prioritize candidates for further experimental testing. researchgate.net For this compound, a similar approach could be adopted. By identifying a relevant biological target, a pharmacophore model could be developed based on known inhibitors, or a structure-based virtual screening could be performed to identify its potential as an inhibitor. This would significantly accelerate the process of identifying its therapeutic applications.

| Target | Methodology | Pharmacophoric Features | Application | Reference |

|---|---|---|---|---|

| DPP8 | Pharmacophore modeling based on protein-ligand complexes | Aromatic ring, hydrogen bond donor/acceptor, negative/positive ionizable, hydrophobic contacts | Screening of compounds with isoindoline and 1-Benzhydrylpiperazine rings | tandfonline.com |

| MNK2 | Structure-based virtual screening | Not explicitly defined, based on docking scores | Screening of an isoindolin-1-ones library to identify potential inhibitors | researchgate.net |

| General | Ligand-based and structure-based pharmacophore modeling | Hydrogen bond acceptor/donor, hydrophobic, aromatic ring | Virtual screening, lead optimization, and de novo design | dergipark.org.tr |

Advanced Analytical Methodologies for Research on 7 Amino 2 Cyclopropylisoindolin 1 One

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation and purity assessment of synthesized compounds like 7-Amino-2-cyclopropylisoindolin-1-one. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy, which allows for the determination of the elemental composition of the parent molecule and its fragments.

In the analysis of this compound, HRMS can differentiate the target compound from potential impurities that may have the same nominal mass. The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers can separate ions with very small mass differences, providing a detailed profile of the sample's composition. nih.gov Fragmentation analysis (MS/MS) under high resolution further confirms the structure by identifying characteristic fragment ions corresponding to different parts of the molecule, such as the cyclopropylisoindolinone core and the amino substituent.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₂N₂O |

| Calculated Monoisotopic Mass | 188.09496 u |

| Observed [M+H]⁺ | 189.1022 u |

| Mass Accuracy | < 2 ppm |

| Major Fragment Ions (m/z) | 172.0761, 160.0760, 145.0655, 132.0573, 117.0444 |

This table presents expected data based on the chemical structure and common fragmentation patterns of similar compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules in solution and the solid state.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

For a molecule with the complexity of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra may not be sufficient for complete assignment of all signals due to potential overlaps. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish connectivity between atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. For instance, it would confirm the connectivity within the cyclopropyl (B3062369) group and the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. For example, HMBC can show correlations from the protons on the cyclopropyl group to the nitrogen-bearing carbon of the isoindolinone core. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CHs | 6.8 - 7.5 | 110 - 135 | Correlations to adjacent aromatic carbons and the carbonyl carbon. |

| NH₂ | 4.5 - 5.5 | - | Correlations to aromatic carbons. |

| CH (Isoindolinone) | 4.8 - 5.2 | 55 - 65 | Correlations to aromatic carbons and the carbonyl carbon. |

| CH (Cyclopropyl) | 2.5 - 3.0 | 25 - 35 | Correlations to the nitrogen-bearing carbon and other cyclopropyl carbons. |

| CH₂ (Cyclopropyl) | 0.5 - 1.2 | 5 - 15 | Correlations to the cyclopropyl CH and nitrogen-bearing carbon. |

| C=O | - | 165 - 175 | Correlations from adjacent protons. |

This table contains predicted data based on the structure of the compound and known chemical shifts for similar functional groups.

Solid-State NMR for Polymorph and Crystal Structure Analysis

Solid-State NMR (SS-NMR) is a critical technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing different polymorphs. nih.goveuropeanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. researchgate.netnih.gov SS-NMR can detect subtle differences in the local chemical environment of atoms in different crystal lattices, which manifest as changes in chemical shifts and relaxation times. dur.ac.uk This technique is particularly valuable as it can analyze samples without the need for dissolution, thus preserving the solid-state structure.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it is crucial to separate and quantify its enantiomers, as they may exhibit different pharmacological activities and toxicities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.czsepscience.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. mdpi.com

Once separated, the enantiomeric purity, or enantiomeric excess (ee), can be determined by comparing the peak areas of the two enantiomers in the chromatogram. Spectroscopic detectors, such as UV-Vis, are typically used for quantification. nih.govnih.govresearchgate.net

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Determination

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a chiral selector additive |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | Enantiomer 1 before Enantiomer 2 (hypothetical) |

| Enantiomeric Purity (Example) | >99% ee |

This table provides a hypothetical but representative set of conditions for the chiral separation of a compound like this compound.

Spectroscopic Techniques for Biological Interaction Studies (e.g., Ligand-Binding Assays, Surface Plasmon Resonance)

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Ligand-binding assays are used to determine the affinity of the compound for a specific receptor or enzyme. sigmaaldrich.comnih.gov These assays often employ a labeled version of the ligand (e.g., radiolabeled or fluorescently tagged) to quantify the amount of binding to the target protein.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and measured. acs.org This allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. broadinstitute.orgreichertspr.com

Table 4: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Association Rate Constant (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 3.0 x 10⁻⁴ s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 2.0 nM |

This table illustrates the type of kinetic data that can be obtained from an SPR experiment.

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. For a chiral compound like this compound, single-crystal X-ray diffraction can be used to determine its absolute stereochemistry, providing an unambiguous assignment of the (R) or (S) configuration. This technique can also be used to study the crystal packing and intermolecular interactions in the solid state.

Furthermore, co-crystallization of this compound with its biological target protein can provide invaluable insights into the binding mode and the specific interactions that govern molecular recognition. frontiersin.org The resulting protein-ligand complex structure can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity and selectivity. researchgate.net This information is crucial for structure-based drug design and the optimization of lead compounds.

Future Directions and Perspectives in Research on 7 Amino 2 Cyclopropylisoindolin 1 One

Development of Novel and Efficient Synthetic Strategies for Enhanced Accessibility and Scalability

The development of new and efficient synthetic methods is crucial for advancing the study of isoindolinones. nih.gov Recent progress has focused on creating practical and environmentally friendly approaches to synthesize these compounds. For instance, a novel method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) and various alcohols has been reported, offering good yields under mild conditions. nih.gov This metal-free approach is advantageous due to its short reaction times and scalability. nih.gov

Furthermore, rhodium(III)-catalyzed synthesis of unsubstituted 3-methyleneisoindolin-1-ones via C-H/N-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate represents another significant advancement. researchgate.net Researchers are also exploring intramolecular Heck cyclization and in situ reduction of exocyclic olefins to create diverse 3-substituted isoindolinones. researchgate.net These innovative strategies are essential for producing a wide array of isoindolinone derivatives for further biological evaluation.

| Synthetic Strategy | Key Features | Potential Advantages |

| Chlorosulfonyl Isocyanate (CSI) Mediated Synthesis | Utilizes 2-benzoylbenzoic acid and various alcohols. nih.gov | Good yields, mild reaction conditions, short reaction times, metal-free. nih.gov |

| Rhodium(III)-Catalyzed Annulation | Involves C-H/N-H activation of N-methoxybenzamides. researchgate.net | Enables synthesis of unsubstituted 3-methyleneisoindolin-1-ones. researchgate.net |

| Intramolecular Heck Cyclization | Forms cyclized isoindolinone structures. researchgate.net | Allows for the creation of complex fused-ring systems. researchgate.net |

Exploration of New Biological Activities and Therapeutic Applications for Isoindolinone Scaffolds

The isoindolinone scaffold is a versatile platform known for a wide spectrum of biological activities. nih.govresearchgate.net Derivatives of this core structure have shown potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral agents. nih.govnih.govresearchgate.net For example, certain 3-methyleneisoindolin-1-ones have demonstrated significant anticancer potential against head and neck squamous cell carcinoma (HNSCC) cells. researchgate.net Fungi are also a rich source of isoindolinone-type compounds with noted anticancer and fibrinolytic activities. oncowitan.com

Future research will likely focus on expanding the therapeutic applications of isoindolinones. A recent study on novel isoindolinone derivatives revealed their potential as carbonic anhydrase inhibitors, antioxidants, and antimicrobial agents. nih.gov One particular compound from this study, 2e, emerged as a promising candidate with potent, multi-faceted bioactivity. nih.gov Additionally, compound 2a from the same study exhibited dose-dependent anticancer activity against A549 lung cancer cells. nih.gov The exploration of isoindolinone derivatives for new therapeutic targets remains a promising area of investigation.

| Biological Activity | Example Compound Class/Source | Therapeutic Potential |

| Anticancer | 3-Methyleneisoindolin-1-ones, Fungal metabolites researchgate.netoncowitan.com | Treatment of various cancers, including HNSCC and lung cancer. nih.govresearchgate.net |

| Antimicrobial | Novel isoindolinone derivatives nih.govresearchgate.net | Development of new antibiotics and antifungal agents. researchgate.net |

| Antioxidant | Novel isoindolinone derivatives nih.govresearchgate.net | Prevention and treatment of diseases associated with oxidative stress. nih.gov |

| Carbonic Anhydrase Inhibition | Novel isoindolinone derivatives nih.gov | Potential for treating glaucoma, edema, and other conditions. nih.gov |

| Anti-inflammatory | Isoindolinone derivatives researchgate.net | Management of inflammatory disorders. researchgate.net |

| Antiviral | Isoindolinone-based compounds nih.gov | Development of new antiviral therapies. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Isoindolinone Drug Discovery and Design

In the context of isoindolinone research, AI and ML can be used for high-throughput virtual screening of large chemical libraries to identify promising drug candidates. nih.gov These computational tools can also aid in the de novo design of novel isoindolinone derivatives with desired pharmacological properties and reduced side effects. researchgate.net By analyzing vast datasets of chemical structures and biological activities, machine learning algorithms can identify patterns and relationships that guide the synthesis of more effective and safer drugs. nih.gov The use of AI can also help in predicting the physicochemical properties of drug candidates, such as solubility and bioavailability, thereby focusing development efforts on compounds with a higher likelihood of success. nih.gov

| AI/ML Application | Description | Impact on Isoindolinone Research |

| High-Throughput Virtual Screening | Rapidly screens large libraries of virtual compounds against a biological target. nih.gov | Accelerates the identification of potential isoindolinone-based drug candidates. nih.gov |

| De Novo Drug Design | Generates novel molecular structures with desired properties. researchgate.net | Enables the creation of new isoindolinone derivatives with enhanced efficacy and safety. mdpi.com |

| Prediction of Drug-Target Interactions | Predicts the binding affinity and interaction patterns of a compound with its target protein. nih.gov | Facilitates the rational design of more potent and selective isoindolinone inhibitors. nih.gov |

| ADME/Tox Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | Reduces the late-stage failure of drug candidates by identifying potential issues early on. |

Challenges and Opportunities in Isoindolinone Research and Development

While the isoindolinone scaffold holds immense promise, several challenges and opportunities lie ahead in its research and development. A key challenge is the need for more efficient and scalable synthetic routes to produce a diverse range of derivatives for biological screening. researchgate.net Overcoming this hurdle will be crucial for unlocking the full therapeutic potential of this compound class.

The primary opportunity in isoindolinone research lies in the vast, unexplored chemical space and the wide range of biological targets that have yet to be investigated. The development of novel isoindolinones could lead to breakthroughs in treating various diseases, from cancer to infectious diseases. nih.govresearchgate.net The structural diversity of the isoindolinone framework allows for fine-tuning of its pharmacological properties, offering the potential to develop highly selective and potent drugs. nih.gov Furthermore, the application of AI and machine learning presents a significant opportunity to accelerate the discovery and optimization of new isoindolinone-based therapies, making the process more cost-effective and efficient. mdpi.commdpi.com

Q & A

Q. What are the key safety protocols for handling 7-Amino-2-cyclopropylisoindolin-1-one in laboratory settings?